molecular formula C10H13BrMg B071612 4-N-Butylphenylmagnesium bromide CAS No. 185416-14-2

4-N-Butylphenylmagnesium bromide

Cat. No.: B071612
CAS No.: 185416-14-2
M. Wt: 237.42 g/mol
InChI Key: GMDVPPVFTDVJOF-UHFFFAOYSA-M
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Description

4-N-Butylphenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C10H13BrMg and is typically used in various chemical reactions to extend carbon chains and introduce functional groups.

Mechanism of Action

Target of Action

4-N-Butylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are known to be strong nucleophiles and bases, and they primarily target electrophilic carbon atoms, particularly those present in carbonyl groups .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in the Grignard reagent is polar, which allows the carbon to act as a nucleophile. This results in the formation of a new carbon-carbon bond, leading to the expansion of the carbon skeleton .

Biochemical Pathways

Grignard reagents are commonly used in organic synthesis to form carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

As a grignard reagent, it is known to be highly reactive and unstable in the presence of water or oxygen . Therefore, it is unlikely to have significant bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the electrophile it reacts with .

Action Environment

The action of this compound is highly dependent on the environment. It must be handled under an inert atmosphere (such as nitrogen or argon) and in anhydrous conditions due to its reactivity with water and oxygen . The reaction is typically carried out in a polar aprotic solvent, such as diethyl ether or tetrahydrofuran .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-N-Butylphenylmagnesium bromide is synthesized by reacting 4-butylbromobenzene with magnesium in the presence of dry tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

4-Butylbromobenzene+Mg4-N-Butylphenylmagnesium bromide\text{4-Butylbromobenzene} + \text{Mg} \rightarrow \text{this compound} 4-Butylbromobenzene+Mg→4-N-Butylphenylmagnesium bromide

The reaction is typically initiated by adding magnesium turnings to a solution of 4-butylbromobenzene in dry THF. The mixture is then stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature and pressure is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-N-Butylphenylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of dry THF to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl or aryl halides to form coupled products.

    Acid Chlorides: Forms ketones when reacted with acid chlorides.

Major Products

    Alcohols: Formed from reactions with aldehydes and ketones.

    Coupled Products: Formed from reactions with alkyl or aryl halides.

    Ketones: Formed from reactions with acid chlorides.

Scientific Research Applications

4-N-Butylphenylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: Used to extend carbon chains and introduce functional groups in organic molecules.

    Pharmaceutical Research: Employed in the synthesis of complex drug molecules.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Chemical Biology: Utilized in the modification of biomolecules for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-Pentylphenylmagnesium bromide
  • 4-N-Propylphenylmagnesium bromide
  • Phenylmagnesium bromide

Uniqueness

4-N-Butylphenylmagnesium bromide is unique due to its specific alkyl chain length, which can influence the reactivity and selectivity of the compound in various chemical reactions. The butyl group provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

magnesium;butylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h5-6,8-9H,2-3,7H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDVPPVFTDVJOF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=[C-]C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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